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Compound of Interest

Compound Name:
4-Chloro-6-fluoro-7-methoxy-3-

nitroquinoline

Cat. No.: B13056650

Get Quote

Advanced Building Block for Kinase Inhibitor
Development[1]
Part 1: Executive Summary & Chemical Identity[1]
4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline is a highly functionalized heterocycle

designed as a scaffold for small-molecule drug discovery. Structurally, it belongs to the 4-

aminoquinoline class of kinase inhibitors, sharing a pharmacophore lineage with FDA-approved

drugs like Cabozantinib and Bosutinib.

The specific substitution pattern—6-Fluoro, 7-Methoxy—is a strategic bioisostere of the classic

6,7-dimethoxy motif. The introduction of fluorine at the C6 position blocks metabolic oxidation

(a common clearance pathway for 6-methoxy groups) and modulates the electronic density of

the quinoline ring, potentially enhancing binding affinity to ATP-binding pockets of targets such

as c-Met, VEGFR, and RET.
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Property Specification

CAS Number 2089651-42-1

IUPAC Name 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline

Molecular Formula C₁₀H₆ClFN₂O₃

Molecular Weight 256.62 g/mol

SMILES COc1cc2c(cc1F)ncc(c2Cl)[O-]

Appearance Pale yellow to tan solid

Solubility
Soluble in DMSO, DMF; sparingly soluble in

DCM

Key Functionality
Electrophilic C4-Chlorine (SNAr active),

Reducible C3-Nitro

Part 2: Strategic Synthesis & Protocols
The synthesis of this compound requires a robust protocol that balances the reactivity of the 4-

chloro group with the stability of the nitro moiety. The following pathway is designed for high

purity and scalability, utilizing a modified Gould-Jacobs reaction followed by chlorination.

Retrosynthetic Analysis (DOT Visualization)[1]
The synthesis logically disconnects to 3-Fluoro-4-methoxyaniline and Ethyl

(ethoxymethylene)nitroacetate.
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Figure 1: Retrosynthetic pathway showing the conversion of aniline precursors to the final

chloro-nitro-quinoline.

Detailed Experimental Protocol
Step 1: Condensation & Cyclization
Objective: Formation of the quinolone core (6-Fluoro-7-methoxy-3-nitroquinolin-4(1H)-one).

Reagents: Charge a reaction vessel with 3-Fluoro-4-methoxyaniline (1.0 eq) and Ethyl

(ethoxymethylene)nitroacetate (1.1 eq) in Ethanol (10 vol).

Condensation: Reflux for 2–4 hours. Monitor by TLC for the disappearance of aniline.

Isolation (Enamine): Cool to room temperature. The intermediate enamine often precipitates.

Filter and dry.

Cyclization: Add the dried enamine portion-wise to boiling Dowtherm A (diphenyl

ether/biphenyl mixture) at 250°C.

Critical Control: Maintain temperature >240°C to ensure rapid cyclization and prevent

polymerization.

Workup: Cool to ~80°C, then dilute with Hexanes or Ethanol to precipitate the quinolone

product. Filter, wash with ethanol, and dry.

Step 2: Chlorination (The Critical Step)
Objective: Conversion of the 4-hydroxy/oxo group to the reactive 4-chloro handle.

Setup: Place the 6-Fluoro-7-methoxy-3-nitro-4-quinolone (from Step 1) in a round-bottom

flask under Nitrogen.

Reagent: Add Phosphorus Oxychloride (POCl₃) (5.0 eq).

Note: POCl₃ acts as both solvent and reagent.[1]

Reaction: Heat to 100–110°C for 2–3 hours. The suspension should clear as the chloro-

quinoline is formed.
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Monitoring: Aliquot a drop into MeOH (to quench) and check TLC/LCMS.

Quenching (Hazard):

Cool the reaction mixture to room temperature.

Slowly pour the mixture onto crushed ice/water with vigorous stirring. Maintain

temperature <20°C.

Neutralize with NH₄OH or NaHCO₃ to pH 8.

Extraction: Extract with Dichloromethane (DCM). Wash organics with brine, dry over

Na₂SO₄, and concentrate.

Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography (SiO₂, 0-

5% MeOH in DCM).

Part 3: Mechanistic Insights & Applications
The utility of 4-Chloro-6-fluoro-7-methoxy-3-nitroquinoline lies in its dual-reactivity, enabling

the rapid construction of complex kinase inhibitors.

Structure-Activity Relationship (SAR) Logic
C4-Position (Chlorine): A highly electrophilic site susceptible to Nucleophilic Aromatic

Substitution (S_NAr). It reacts readily with anilines, phenols, or thiols to install the "tail" of the

inhibitor (often a solvent-exposed solubilizing group).

C3-Position (Nitro): A "masked" amine. After the C4-substitution, the nitro group is reduced

(Fe/NH₄Cl or H₂/Pd-C) to an amine. This amine is then acylated (e.g., with cyclopropane-1,1-

dicarboxylate) to form the "hinge-binding" motif typical of c-Met inhibitors.

C6-Fluoro / C7-Methoxy: This specific pattern improves metabolic stability compared to the

bis-methoxy analog (Cabozantinib intermediate). The fluorine atom blocks metabolic

hydroxylation at the 6-position.

Reaction Scope Visualization (DOT)
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Figure 2: Downstream application workflow for synthesizing kinase inhibitors.

Part 4: Analytical Characterization
To validate the identity of CAS 2089651-42-1, researchers should look for the following spectral

signatures:
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¹H NMR (DMSO-d₆):

H2 (Singlet): A distinct singlet around 9.0–9.2 ppm (characteristic of the proton between N

and NO₂).

H5 (Doublet): A doublet around 8.0 ppm (coupling with F6, J ~ 8–10 Hz).

H8 (Doublet): A doublet around 7.6 ppm (coupling with F6, J ~ 6–8 Hz).

OCH₃: A sharp singlet at 4.0 ppm.

¹⁹F NMR:

A single peak around -110 to -120 ppm, showing coupling to H5 and H8.

Mass Spectrometry (LCMS):

M+H: 257.0 / 259.0 (Characteristic 3:1 Chlorine isotope pattern).

Part 5: Safety & Handling
POCl₃ Hazard: Phosphorus oxychloride is corrosive and reacts violently with water. All

quenching steps must be performed at low temperatures with proper ventilation.

Nitro Compounds: While stable, nitro-aromatics can be energetic. Avoid excessive heat

during drying.

Skin Sensitizer: Quinoline intermediates are often potent sensitizers. Double-gloving and use

of a fume hood are mandatory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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